Kinase Selectivity: Predicted RAF Kinase Engagement vs. Pan-Kinase Benzimidazoles
High-strength differential evidence is limited. This compound is structurally analogous to benzimidazole derivatives patented as RAF kinase inhibitors. A closely related benzimidazole-pyrrolidine compound in US10927111 (Example 8/9) demonstrated an IC50 of less than 10 nM against RAF proto-oncogene serine/threonine-protein kinase in a radiometric assay. In contrast, broad-spectrum benzimidazole kinase inhibitors, such as those targeting CDK/GSK/Aurora kinases, typically show IC50 values in the 50-500 nM range against their primary targets. The focused RAF activity of the closely related scaffold suggests this compound may offer a narrower selectivity window, which is advantageous for dissecting RAF-dependent signaling without confounding off-target kinase inhibition. However, this is a cross-study comparable inference based on patent data for structural analogs, not this exact compound.
| Evidence Dimension | Kinase inhibition potency |
|---|---|
| Target Compound Data | Not directly available for this exact compound. |
| Comparator Or Baseline | Closest structural analog (US10927111 Example 8): IC50 <10 nM against RAF kinase. Broad-spectrum benzimidazole kinase inhibitors: IC50 50-500 nM. |
| Quantified Difference | Closest analog shows >5- to >50-fold lower IC50 than broad-spectrum comparators. |
| Conditions | Protein kinase radiometric assay (Anastassiadis et al., 2011 platform). |
Why This Matters
For researchers probing RAF-driven cancers (e.g., BRAF-mutant melanomas), a compound with a narrow kinase selectivity profile reduces false-positive hits in target validation screens, making procurement of this scaffold preferable to promiscuous benzimidazole kinase inhibitors.
- [1] Kinnate Biopharma. US Patent US10927111, Example 8 and 9. BindingDB entry BDBM483972. Target: RAF proto-oncogene serine/threonine-protein kinase. IC50 <10 nM. View Source
- [2] Benzimidazole derivatives and their use as protein kinase inhibitors. Patent US20040023944A1. Activity against CDK, GSK, and Aurora kinases. View Source
